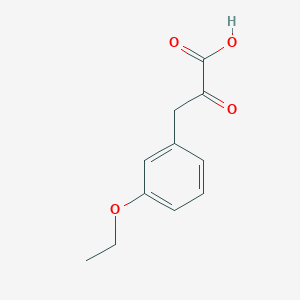

3-(3-Ethoxyphenyl)-2-oxopropanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-(3-ethoxyphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C11H12O4/c1-2-15-9-5-3-4-8(6-9)7-10(12)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) |

InChI Key |

DGQDNUJZKMMEGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)CC(=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Ethoxyphenyl 2 Oxopropanoic Acid

Established Synthetic Routes and Mechanistic Considerations

The synthesis of aryl-substituted oxopropanoic acids, including 3-(3-Ethoxyphenyl)-2-oxopropanoic acid, can be approached through several well-established organic chemistry transformations. These routes leverage different bond-forming strategies to construct the target molecule.

Carbonylation Approaches

Carbonylation reactions, which introduce a carbonyl group (C=O) into an organic molecule, represent a powerful tool for synthesizing carboxylic acids and their derivatives. A plausible route analogous to the catalytic carbonylation of benzyl (B1604629) chlorides for producing phenylpyruvic acids could be applied here. This would involve the carbonylation of a suitable precursor like 3-ethoxybenzyl chloride.

The general mechanism involves the oxidative addition of the benzyl halide to a low-valent metal catalyst, typically a palladium complex. This is followed by the insertion of carbon monoxide (CO) into the metal-carbon bond to form an acyl-metal complex. Subsequent reaction with a nucleophile, such as water or an alcohol, followed by hydrolysis, would yield the desired α-keto acid. The efficiency of this process depends on factors like catalyst choice, CO pressure, solvent, and temperature.

Hydrolysis and Condensation Strategies

One of the most classic and versatile methods for preparing α-keto acids is the Erlenmeyer-Plöchl synthesis, which proceeds through an azlactone (or oxazolone) intermediate. wikipedia.org This strategy involves the condensation of an aromatic aldehyde with an N-acylglycine, such as N-acetylglycine or hippuric acid, in the presence of a dehydrating agent like acetic anhydride (B1165640) and a base, typically sodium acetate (B1210297). wikipedia.orgijprajournal.com

For the synthesis of this compound, the key steps would be:

Condensation: 3-Ethoxybenzaldehyde (B1676413) is reacted with N-acetylglycine and acetic anhydride to form an unsaturated azlactone, specifically 4-(3-ethoxybenzylidene)-2-methyloxazol-5(4H)-one.

Hydrolysis: The formed azlactone is then subjected to hydrolysis under either acidic or basic conditions. This opens the oxazolone (B7731731) ring to yield an α-acetamido-β-(3-ethoxyphenyl)acrylic acid intermediate, which is further hydrolyzed to the final product, this compound.

Numerous catalysts have been developed to improve the efficiency and mildness of the initial condensation step. ijprajournal.comucd.ieuctm.edu

| Catalyst System | Aldehyde Reactant | Conditions | Yield | Reference |

| Acetic Anhydride / Sodium Acetate | Aromatic Aldehydes | Heating | Moderate to Good | ijprajournal.com |

| Alumina (B75360) (Al2O3) | Aromatic/Aliphatic Aldehydes | Dichloromethane (B109758), Room Temp | Good | ucd.ie |

| Bismuth(III) Acetate (Bi(OAc)3) | Aromatic Aldehydes | Acetic Anhydride | Moderate to Good | uctm.edu |

| Ytterbium(III) Triflate (Yb(OTf)3) | Aromatic Aldehydes | Acetic Anhydride | Excellent | ijprajournal.com |

Electrophilic Aromatic Substitution and Acylation Pathways

Friedel-Crafts type reactions provide a direct method for forming carbon-carbon bonds on an aromatic ring. sigmaaldrich.com The Friedel-Crafts acylation, in particular, allows for the introduction of a keto group onto an activated aromatic substrate like ethoxybenzene. organic-chemistry.org

A potential pathway involves the reaction of ethoxybenzene with an appropriate acylating agent that can provide the three-carbon oxopropanoic acid chain. A suitable acylating agent could be ethyl oxalyl chloride or pyruvic acid chloride, used in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or tin tetrachloride (SnCl₄). sigmaaldrich.comorgsyn.org The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as an electrophile, attacking the electron-rich ethoxybenzene ring, primarily at the ortho and para positions. sigmaaldrich.com Subsequent workup and hydrolysis of the resulting ester would yield the final acid. The regioselectivity of this reaction is a critical consideration, as the ethoxy group is an ortho-, para-directing group.

Modern variations of this reaction aim to use greener and more reusable catalysts. researchgate.net

| Catalyst | Acylating Agent | Conditions | Key Feature | Reference |

| Aluminum Chloride (AlCl₃) | Acyl Chlorides, Anhydrides | Stoichiometric amount | Classic, highly effective Lewis acid | organic-chemistry.org |

| Zinc Oxide (ZnO) | Acid Chlorides | Solvent-free, Room Temp | Reusable, environmentally benign | researchgate.net |

| Hexafluoroisopropanol (HFIP) | Acyl Chlorides | Room Temp, no added catalyst | "Greener" metal- and halogen-free method | organic-chemistry.orgorgsyn.org |

| Cyanuric Chloride / AlCl₃ | Carboxylic Acids | Mild | Avoids the need for pre-formed acyl chlorides | organic-chemistry.org |

Multi-component Reaction Schemes

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. mdpi.comresearchgate.net The synthesis of quinoline-containing structures via the Doebner-von Miller reaction, which can involve pyruvic acid, an aldehyde, and an aniline, provides a template for how MCRs could be adapted. nih.gov

A plausible MCR for synthesizing this compound could involve the reaction of 3-ethoxybenzaldehyde, pyruvic acid, and an amine. The mechanism can proceed through an initial aldol (B89426) condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the amine. nih.gov Alternatively, the amine and aldehyde can first form an imine, which then undergoes a Mannich-type reaction with the enol of pyruvic acid. nih.gov Subsequent hydrolysis of the resulting adduct would be required to yield the target α-keto acid. The choice of reactants and catalysts is crucial for directing the reaction towards the desired product. nii.ac.jp

Precursor Identification and Strategic Starting Material Design

The selection of appropriate starting materials is fundamental to the success of any synthetic route. The design of these precursors is dictated by the chosen synthetic methodology.

| Synthetic Methodology | Primary Precursors |

| Carbonylation | 3-Ethoxybenzyl chloride, Carbon Monoxide |

| Azlactone Synthesis | 3-Ethoxybenzaldehyde, N-Acetylglycine (or Hippuric Acid) |

| Friedel-Crafts Acylation | Ethoxybenzene, Pyruvic acid derivative (e.g., ethyl oxalyl chloride) |

| Multi-component Reaction | 3-Ethoxybenzaldehyde, Pyruvic acid, Amino compound |

The ethoxyphenyl moiety is a common structural feature in all proposed routes. The key challenge lies in the strategic construction of the 2-oxopropanoic acid side chain onto this aromatic core. Precursors like 3-ethoxybenzaldehyde and ethoxybenzene are commercially available, making them attractive starting points.

Catalytic Systems and Optimization of Reaction Conditions

Catalysis is central to optimizing the synthesis of this compound, influencing reaction rates, yields, and selectivity. The choice of catalyst and reaction conditions is intrinsically linked to the synthetic pathway.

For Azlactone Synthesis: While the classical method uses a stoichiometric amount of sodium acetate in acetic anhydride, modern catalytic systems offer milder conditions and easier workups. ijprajournal.com Heterogeneous catalysts like alumina or reusable Lewis acids such as Yb(OTf)₃ can drive the condensation efficiently. ijprajournal.comucd.ie Optimization involves screening catalysts, solvents (e.g., dichloromethane vs. solvent-free), and temperature to maximize yield and minimize side reactions.

For Friedel-Crafts Acylation: Traditional Lewis acids like AlCl₃ are effective but generate significant waste. researchgate.net Greener alternatives include solid acids like ZnO, which can be recycled, or using highly polar, non-coordinating solvents like HFIP that can promote the reaction without a metal catalyst. orgsyn.orgresearchgate.net Optimization focuses on catalyst loading, temperature control to manage regioselectivity, and the choice of acylating agent to ensure high conversion.

For Carbonylation: Palladium-based catalysts are the standard for such transformations. Optimization involves the careful selection of ligands for the palladium center, which can influence catalytic activity and stability. Reaction parameters such as carbon monoxide pressure, temperature, and choice of solvent are critical variables that must be fine-tuned.

For MCRs: These reactions can be promoted by a range of catalysts, including Brønsted acids, Lewis acids, or organocatalysts. nii.ac.jpbeilstein-journals.org The catalyst's role is to activate one of the components, such as forming an acylium ion from the aldehyde or promoting enol formation from pyruvic acid. Optimization is complex due to the number of interacting components but offers significant rewards in terms of process efficiency.

The table below summarizes various catalytic approaches relevant to the synthesis of aryl-substituted oxopropanoic acids.

| Reaction Type | Catalyst Examples | Typical Conditions | Advantages |

| Azlactone Condensation | Alumina, Yb(OTf)₃ | Room temp to moderate heat | Mild conditions, high yields, potential for catalyst recycling |

| Friedel-Crafts Acylation | AlCl₃, ZnO, HFIP (solvent) | Varies (0°C to room temp) | Direct C-C bond formation; "green" options available |

| Carbonylation | Pd(PPh₃)₄, other Pd complexes | Elevated CO pressure and temp | High atom economy, direct incorporation of carbonyl group |

| Multi-component Reaction | Proline, Sc(OTf)₃, TFA | Often room temperature | High convergence and efficiency, reduces step count |

Homogeneous Catalysis in Synthesis

Homogeneous catalysis offers a powerful tool for the synthesis of α-keto acids and their derivatives, often providing high efficiency and selectivity under mild reaction conditions. Palladium-catalyzed carbonylation reactions are a prominent example. sigmaaldrich.com For the synthesis of this compound, a plausible homogeneous catalytic route would involve the double carbonylation of a suitable precursor, such as 3-ethoxyphenyl iodide. researchgate.net In such a process, a palladium catalyst, in conjunction with a phosphine (B1218219) ligand, would facilitate the insertion of two molecules of carbon monoxide, followed by reaction with an alcohol to yield the corresponding α-keto ester, which can then be hydrolyzed to the desired acid.

The general scheme for such a transformation is as follows:

Ar-X + 2 CO + R-OH Ar-COCOOR + HX

Where Ar = 3-Ethoxyphenyl, X = I or Br, and R = alkyl group.

The choice of ligand is crucial in controlling the selectivity and efficiency of the carbonylation. Various phosphine ligands have been explored for similar transformations, and their electronic and steric properties can significantly influence the reaction outcome. nih.gov

| Catalyst System | Precursor | Product | Potential Advantages |

| Pd(OAc)₂ / Phosphine Ligand | 3-Ethoxyphenyl halide | 3-(3-Ethoxyphenyl)-2-oxopropanoate | High selectivity, mild conditions |

| Cobalt-carbonyl complexes | 3-Ethoxyphenyl halide | 3-(3-Ethoxyphenyl)-2-oxopropanoate | Alternative to palladium, potential for different selectivity |

Heterogeneous Catalysis Approaches

Heterogeneous catalysis provides several advantages over homogeneous systems, including ease of catalyst separation and recycling, which aligns with the principles of sustainable chemistry. For the synthesis of this compound, a key reaction that can be facilitated by heterogeneous catalysts is Friedel-Crafts acylation. mdpi.com This reaction would involve the acylation of ethoxybenzene with an appropriate acylating agent, such as ethyl oxalyl chloride, using a solid acid catalyst.

Zeolites are a class of microporous aluminosilicates that have demonstrated significant potential as catalysts for Friedel-Crafts reactions. figshare.com Their well-defined pore structures can impart shape selectivity, potentially favoring the formation of the desired meta-substituted product. The use of zeolites can circumvent the need for stoichiometric amounts of Lewis acids like AlCl₃, which are traditionally used in Friedel-Crafts reactions and generate significant amounts of waste. mdpi.com

| Catalyst | Reaction Type | Substrates | Potential Advantages |

| Zeolites (e.g., H-BEA, H-ZSM-5) | Friedel-Crafts Acylation | Ethoxybenzene, Ethyl oxalyl chloride | Reusability, reduced waste, potential for regioselectivity |

| Supported Metal Oxides | Oxidation | 3-(3-Ethoxyphenyl)lactic acid | Catalyst stability, ease of separation |

Solvent Effects and Reaction Temperature Control

The choice of solvent and the precise control of reaction temperature are critical parameters in the synthesis of this compound, influencing reaction rates, selectivity, and yields.

In Friedel-Crafts acylation, for instance, the solvent polarity can affect the activity of the Lewis acid catalyst and the solubility of the reactants. sigmaaldrich.com While traditional solvents like nitrobenzene (B124822) or carbon disulfide have been used, greener alternatives are increasingly being explored. orgsyn.org Hexafluoro-2-propanol (HFIP) has been shown to promote Friedel-Crafts acylation even without a metal catalyst, acting as a polar, non-coordinating solvent that can activate the acylating agent. khanacademy.org

Temperature control is also paramount. In exothermic reactions like Friedel-Crafts acylation, maintaining a low temperature is often necessary to prevent side reactions and the formation of undesired isomers. Conversely, in other synthetic steps, such as the hydrolysis of an ester precursor, elevated temperatures may be required to drive the reaction to completion.

Stereochemical Control and Enantioselective Synthesis

The 2-oxo group in this compound makes the adjacent C2-carbon a prochiral center. Reduction of this keto group would lead to a chiral α-hydroxy acid, a valuable building block in medicinal chemistry. Therefore, methodologies for the enantioselective synthesis of related chiral compounds are highly relevant.

Asymmetric Catalysis: Asymmetric hydrogenation of the C=O bond in α-keto acids is a direct and atom-economical method for producing chiral α-hydroxy acids. chemguide.co.uk Chiral iridium catalysts, such as those incorporating SpiroPAP ligands, have shown high efficiency and enantioselectivity in the direct hydrogenation of α-keto acids under mild conditions. khanacademy.org Applying such a catalyst to this compound could provide a direct route to either the (R)- or (S)-α-hydroxy acid derivative with high enantiomeric excess.

Chiral Auxiliary Use: An alternative approach involves the use of a chiral auxiliary. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov For instance, the α-keto acid could be converted to an α-keto ester with a chiral alcohol. The diastereomeric esters could then be separated, or the ester could undergo a diastereoselective reaction, followed by the removal of the chiral auxiliary to yield the enantiomerically enriched product. researchgate.net

Enzymatic Routes: Biocatalysis offers a powerful and environmentally benign approach to stereochemical control. Lipases are commonly used for the kinetic resolution of racemic esters. researchgate.net In a potential enzymatic route, a racemic ester of this compound could be subjected to hydrolysis by a lipase, which would selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.

| Method | Principle | Potential Outcome |

| Asymmetric Hydrogenation | Chiral metal catalyst (e.g., Ir-SpiroPAP) | Enantiomerically enriched 3-(3-Ethoxyphenyl)-2-hydroxypropanoic acid |

| Chiral Auxiliary | Temporary incorporation of a chiral group | Diastereoselective synthesis and separation |

| Enzymatic Resolution | Lipase-catalyzed kinetic resolution of an ester | Separation of enantiomers |

Principles of Green Chemistry in Synthetic Route Development

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic routes to this compound.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. sigmaaldrich.com Synthetic routes with high atom economy are preferred as they generate less waste. For instance, a direct oxidation of 3-(3-ethoxyphenyl)propene to the target α-keto acid would have a higher atom economy than a multi-step synthesis involving protecting groups.

Reaction efficiency is also a key consideration. This encompasses not only the chemical yield but also factors such as reaction time, energy consumption, and the ease of product isolation and purification. The use of highly active and selective catalysts, both homogeneous and heterogeneous, can significantly improve reaction efficiency.

Solvent Selection and Waste Minimization

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste generation. orgsyn.org The ideal solvent should be non-toxic, non-flammable, readily available, and recyclable. Water is an excellent green solvent for many reactions, and its use in the synthesis of fine chemicals is a growing area of research. Supercritical fluids, such as carbon dioxide, and bio-derived solvents like ethyl lactate (B86563) are also being explored as environmentally benign alternatives to traditional volatile organic compounds. orgsyn.org

Waste minimization is a central tenet of green chemistry. This can be achieved by:

Designing reactions with high atom economy.

Using catalytic rather than stoichiometric reagents.

Choosing solvents that can be easily recycled.

Minimizing the number of synthetic steps and purification procedures.

By integrating these principles into the design of a synthetic route for this compound, it is possible to develop a process that is not only efficient and cost-effective but also environmentally sustainable.

Energy Efficiency in Production

In chemical manufacturing, energy consumption is a significant factor, influencing both the economic viability and the environmental footprint of a process. Key areas where energy is consumed include heating, cooling, stirring, distillation, and other separation and purification techniques. The optimization of these processes is central to improving energy efficiency.

Hypothetical Synthetic Pathways and Energy Considerations

While a specific, documented industrial synthesis for this compound is not available, plausible synthetic routes can be inferred from general organic chemistry principles for the synthesis of α-keto acids. These might include:

Oxidation of 3-(3-Ethoxyphenyl)-2-hydroxypropanoic acid: This would involve the oxidation of a secondary alcohol to a ketone. The energy input would depend on the chosen oxidizing agent and reaction conditions, such as temperature and reaction time. The use of catalytic oxidation methods, particularly those employing molecular oxygen or hydrogen peroxide as the ultimate oxidant, are generally more energy-efficient and environmentally benign than stoichiometric oxidants.

Hydrolysis of a corresponding nitrile or ester precursor: For instance, the hydrolysis of an ethyl 3-(3-ethoxyphenyl)-2-oxopropanoate. This step typically requires heating under acidic or basic conditions. The energy required would be proportional to the reaction temperature and the duration of the hydrolysis.

Friedel-Crafts acylation or a related condensation reaction: This could involve the reaction of 3-ethoxybenzene with a suitable three-carbon acylating agent. These reactions often require catalysts and specific temperature profiles, which would be key determinants of energy consumption.

Strategies for Enhancing Energy Efficiency

Several green chemistry principles can be applied to the synthesis of this compound to improve energy efficiency.

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow reactors can offer substantial energy savings. Flow reactors have a much higher surface-area-to-volume ratio, allowing for more efficient heat transfer. This enables precise temperature control and can reduce the energy required for heating and cooling cycles inherent in batch production.

Solvent Selection: The choice of solvent can impact energy consumption, particularly during workup and purification. Solvents with lower boiling points require less energy for removal by distillation. Furthermore, solvent-free reactions, where possible, eliminate this energy-intensive step entirely.

Process Intensification: Combining multiple reaction steps into a single "one-pot" synthesis can reduce the number of heating, cooling, and separation steps, leading to significant energy savings.

Illustrative Data on Energy Consumption in Similar Processes

While specific data for the target molecule is unavailable, data from related chemical processes can provide a general understanding of the energy demands. The following table illustrates typical energy consumption for common unit operations in chemical synthesis, which would be relevant to the production of this compound.

| Unit Operation | Conventional Method | Energy-Efficient Alternative | Estimated Energy Savings (%) |

| Heating | Oil Bath / Heating Mantle | Microwave Irradiation | 50 - 90 |

| Reaction Vessel | Batch Reactor | Continuous Flow Reactor | 30 - 70 |

| Solvent Removal | Distillation | Pervaporation / Membrane Separation | 20 - 60 |

| Purification | Column Chromatography | Crystallization | 10 - 40 |

Note: The data in this table is generalized and the actual energy savings would be highly dependent on the specific process and scale of operation.

Chemical Reactivity and Derivatization of 3 3 Ethoxyphenyl 2 Oxopropanoic Acid

Transformations of the Alpha-Keto Acid Moiety

The alpha-keto acid portion of the molecule, containing a ketone and a carboxylic acid on adjacent carbons, is the primary site for a range of chemical reactions, including oxidation, reduction, condensation, and decarboxylation.

The alpha-keto acid group is susceptible to oxidative cleavage. Treatment with oxidizing agents can lead to the formation of 3-ethoxybenzoic acid. This transformation involves the cleavage of the bond between the two carbonyl carbons. While specific oxidizing agents for this particular molecule are not extensively documented in readily available literature, general methods for the oxidation of α-keto acids suggest that reagents like hydrogen peroxide or permanganates could effect this transformation.

Table 1: Potential Oxidation Products of 3-(3-Ethoxyphenyl)-2-oxopropanoic Acid

| Starting Material | Oxidizing Agent (Example) | Major Product |

|---|

The carbonyl groups of the alpha-keto acid moiety can be selectively reduced. The use of mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), would preferentially reduce the ketone to a secondary alcohol, yielding 3-(3-ethoxyphenyl)-2-hydroxypropanoic acid. youtube.comlibretexts.org Stronger reducing agents, like lithium aluminum hydride (LiAlH₄), are capable of reducing both the ketone and the carboxylic acid, which would ultimately yield 3-(3-ethoxyphenyl)propane-1,2-diol after a workup step. libretexts.orgchemistrysteps.com

Catalytic hydrogenation with agents like hydrogen gas over a palladium catalyst can also be employed for the reduction of the keto group.

Table 2: Potential Reduction Products of this compound

| Starting Material | Reducing Agent | Major Product |

|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | 3-(3-Ethoxyphenyl)-2-hydroxypropanoic acid |

The ketonic carbonyl group is electrophilic and readily undergoes condensation reactions with nitrogen-based nucleophiles. A characteristic reaction is the formation of a hydrazone upon treatment with hydrazine (B178648) or its derivatives. mdpi.comresearchgate.netorganic-chemistry.org For instance, reaction with hydrazine hydrate (B1144303) would yield the corresponding hydrazone of this compound. This type of reaction is fundamental in the synthesis of various heterocyclic compounds. nih.gov

Table 3: Example of Condensation Reaction

| Starting Material | Reagent | Product Type |

|---|

Alpha-keto acids are known to undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide, upon heating or in the presence of certain catalysts. ias.ac.inresearchgate.netnih.govchemrevlett.com The thermal decarboxylation of this compound would be expected to produce 2-(3-ethoxyphenyl)acetaldehyde. This reaction proceeds through the loss of CO₂, often facilitated by the formation of an enol intermediate. Catalytic methods, potentially involving metal catalysts, can also facilitate this transformation under milder conditions. researchgate.net

While specific rearrangement reactions for this compound are not well-documented, alpha-keto acids and their derivatives can, under certain conditions, undergo rearrangements. For instance, in related systems, acid-catalyzed rearrangements can lead to the migration of the aryl group. However, without specific experimental data for this compound, any proposed rearrangement pathways remain speculative.

Reactions of the Ethoxyphenyl Moiety

The ethoxyphenyl group, an activated aromatic ring, primarily undergoes electrophilic aromatic substitution. The ethoxy group (-OCH₂CH₃) is an ortho-, para-directing and activating substituent. wikipedia.orgminia.edu.eglibretexts.orgstackexchange.commasterorganicchemistry.com This means that incoming electrophiles will preferentially add to the positions ortho and para to the ethoxy group.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically in the presence of a Lewis acid catalyst.

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. wikipedia.orgstackexchange.com

Due to steric hindrance from the ethoxy group and the side chain, substitution at the para position (position 5 relative to the side chain) is generally favored over the ortho positions (positions 2 and 4).

Table 4: Potential Products of Electrophilic Aromatic Substitution on the Ethoxyphenyl Moiety

| Reaction Type | Reagents (Example) | Major Product(s) |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 3-(5-Bromo-3-ethoxyphenyl)-2-oxopropanoic acid |

| Nitration | HNO₃ / H₂SO₄ | 3-(3-Ethoxy-5-nitrophenyl)-2-oxopropanoic acid |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for modifying aromatic systems. wikipedia.org The outcome of these reactions is governed by the directing effects of the existing substituents: the ethoxy group (-OEt) and the 2-oxopropanoyl group (-CH₂C(=O)COOH).

The ethoxy group is an activating, ortho, para-director due to the resonance donation of its lone pair electrons into the aromatic ring. Conversely, the 2-oxopropanoyl group is a deactivating, meta-director because of the electron-withdrawing nature of its carbonyl groups. In this molecule, the substituents are positioned meta to each other. Therefore, the positions ortho and para to the strongly activating ethoxy group (C2, C4, and C6) are the most likely sites for substitution. The C5 position is meta to the ethoxy group and ortho to the deactivating group, making it less favorable for substitution.

Common electrophilic aromatic substitution reactions include nitration, sulfonation, and Friedel-Crafts reactions. lumenlearning.commasterorganicchemistry.com

Nitration: Achieved using a mixture of nitric acid and sulfuric acid, this reaction introduces a nitro group (-NO₂) onto the ring, primarily at the positions activated by the ethoxy group. libretexts.org

Sulfonation: Using fuming sulfuric acid, a sulfonic acid group (-SO₃H) can be installed on the aromatic ring. wikipedia.org

Friedel-Crafts Reactions: These reactions, which involve the addition of alkyl (alkylation) or acyl (acylation) groups, are catalyzed by strong Lewis acids like aluminum chloride (AlCl₃). wikipedia.org The presence of the deactivating 2-oxopropanoyl group can make these reactions challenging, often requiring forcing conditions.

The regioselectivity of these substitutions is summarized in the table below.

| Reaction | Reagents | Primary Products (Predicted) |

| Nitration | HNO₃, H₂SO₄ | 3-(2-Nitro-5-ethoxyphenyl)-2-oxopropanoic acid; 3-(4-Nitro-3-ethoxyphenyl)-2-oxopropanoic acid; 3-(6-Nitro-3-ethoxyphenyl)-2-oxopropanoic acid |

| Sulfonation | SO₃, H₂SO₄ | 2-Ethoxy-5-(2-carboxy-1-oxoethyl)benzenesulfonic acid; 4-Ethoxy-5-(2-carboxy-1-oxoethyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(4-Acyl-3-ethoxyphenyl)-2-oxopropanoic acid |

This is an interactive data table. You can sort and filter the data.

Functional Group Interconversions on the Phenyl Ring (e.g., bromination or other halogenations of the ring)

Halogenation is a key electrophilic aromatic substitution reaction that introduces halogen atoms onto the phenyl ring. lumenlearning.com For this compound, this reaction is also directed by the activating ethoxy group.

Bromination: The reaction with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is expected to yield a mixture of brominated products. The primary substitution sites would be C2, C4, and C6. Due to steric hindrance from the adjacent substituents, the C4 and C6 positions are the most probable locations for bromination. For instance, the regioselective bromination of a related compound, 4-methoxyphenylacetic acid, using bromine in acetic acid proceeds efficiently. nih.gov

In some cases, carboxylic acids bearing electron-rich aromatic rings can undergo decarboxylative halogenation as a competing pathway. nih.govacs.org However, direct electrophilic substitution on the ring is generally the expected major pathway under standard halogenation conditions.

| Halogenation Reaction | Reagents | Predicted Major Products |

| Bromination | Br₂, FeBr₃ | 3-(4-Bromo-3-ethoxyphenyl)-2-oxopropanoic acid; 3-(6-Bromo-3-ethoxyphenyl)-2-oxopropanoic acid |

| Chlorination | Cl₂, FeCl₃ | 3-(4-Chloro-3-ethoxyphenyl)-2-oxopropanoic acid; 3-(6-Chloro-3-ethoxyphenyl)-2-oxopropanoic acid |

This is an interactive data table. You can sort and filter the data.

Ether Cleavage and Exchange Reactions of the Ethoxy Group

Ethers are generally stable but can be cleaved under strongly acidic conditions. libretexts.orgpressbooks.pub The ethoxy group in this compound can be cleaved by treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.com

The mechanism of this cleavage depends on the nature of the groups attached to the oxygen atom. masterorganicchemistry.com In this case, an aryl group and a primary alkyl group (ethyl) are present. The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. Due to the high energy of a potential phenyl cation, the reaction will proceed via an SN2 mechanism on the less hindered ethyl group. libretexts.org This results in the formation of 3-(3-hydroxyphenyl)-2-oxopropanoic acid and an ethyl halide.

| Cleavage Reaction | Reagents | Products | Mechanism |

| Ether Cleavage | HBr (conc.), heat | 3-(3-Hydroxyphenyl)-2-oxopropanoic acid + Bromoethane | SN2 |

| Ether Cleavage | HI (conc.), heat | 3-(3-Hydroxyphenyl)-2-oxopropanoic acid + Iodoethane | SN2 |

This is an interactive data table. You can sort and filter the data.

Ether exchange reactions are less common and typically require specific catalytic conditions that are not broadly applicable.

Formation of Novel Derivatives for Advanced Research Applications

The functional handles present in this compound allow for its use in the synthesis of more complex molecules. The carboxylic acid and ketone functionalities are particularly useful for derivatization.

Esterification: The carboxylic acid can be converted to esters through reaction with alcohols under acidic conditions.

Amide Formation: Reaction with amines, often using coupling agents, can produce a variety of amides.

Reactions of the Ketone: The ketone can undergo reactions such as reduction to a secondary alcohol, reductive amination to form an amine, or condensation reactions to form heterocyclic structures.

These derivatization strategies are common in medicinal chemistry for creating libraries of compounds for biological screening. For example, various propanoic acid derivatives have been synthesized to develop novel antimicrobial or anticancer agents. nih.govnih.govresearchgate.net

Reaction Kinetics and Thermodynamic Analysis of Transformations

Thermodynamic Analysis: Most electrophilic aromatic substitution reactions are thermodynamically favorable, leading to the formation of a stable substituted aromatic product. Ether cleavage reactions require significant energy input (heat) to overcome the stability of the C-O bond, indicating they are often less thermodynamically favorable at room temperature.

Chelation Chemistry and Metal Complexation

The molecular framework of this compound possesses features that suggest a potential for metal chelation. The α-keto acid moiety is a known bidentate ligand, capable of coordinating to a metal center through the oxygen atoms of the carboxylate and the ketone.

Upon deprotonation, the resulting carboxylate and the adjacent ketone carbonyl can form a five-membered chelate ring with a metal ion. This type of coordination is observed in many α-keto acids and their derivatives. The stability of such complexes would depend on the nature of the metal ion, the pH of the solution, and the solvent system. While specific studies on the metal complexes of this particular compound are not documented, the coordination chemistry of related Schiff bases and other ligands containing similar functionalities has been explored for applications in catalysis and materials science. mdpi.com

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The predicted ¹H NMR spectrum of 3-(3-Ethoxyphenyl)-2-oxopropanoic acid would exhibit distinct signals corresponding to the ethoxy group, the aromatic ring, and the oxopropanoic acid chain. The integration of these signals would confirm the number of protons in each environment.

Key expected features include:

Ethoxy Group: A triplet signal for the methyl (-CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (-OCH₂-) protons coupled to the methyl protons.

Aromatic Ring: A complex multiplet pattern in the aromatic region of the spectrum, corresponding to the four protons on the disubstituted benzene (B151609) ring. The substitution pattern dictates the specific splitting patterns observed.

Methylene Bridge: A singlet for the methylene protons (-CH₂-) situated between the aromatic ring and the ketone, as they lack adjacent protons to couple with.

Carboxylic Acid: A broad singlet for the acidic proton (-COOH), which is often exchangeable with deuterium (B1214612) and may not always be observed depending on the solvent used.

Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (4 protons) | 6.8 - 7.3 | Multiplet | N/A |

| -O-CH₂ -CH₃ | ~ 4.05 | Quartet | ~ 7.0 |

| Ar-CH₂ -CO- | ~ 3.80 | Singlet | N/A |

| -O-CH₂-CH₃ | ~ 1.40 | Triplet | ~ 7.0 |

| -COOH | 10.0 - 12.0 | Broad Singlet | N/A |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon functionalities present (e.g., carbonyl, aromatic, aliphatic). For this compound, ten distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the ten unique carbon atoms in the molecule.

The expected chemical shifts would be:

Carbonyl Carbons: Two signals in the highly deshielded region (160-200 ppm), one for the carboxylic acid carbon and one for the ketone carbon.

Aromatic Carbons: Six distinct signals in the aromatic region (110-160 ppm). The carbon attached to the ethoxy group would be the most shielded, while the carbon attached to the propanoic acid chain would also show a characteristic shift.

Aliphatic Carbons: Three signals in the shielded, aliphatic region of the spectrum, corresponding to the ethoxy group's methyl and methylene carbons and the methylene bridge carbon.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O (Ketone) | 190 - 195 |

| C OOH (Carboxylic Acid) | 160 - 165 |

| Ar-C -O (Aromatic) | 158 - 160 |

| Ar-C -CH₂ (Aromatic) | 135 - 138 |

| Ar-C H (Aromatic, 4 carbons) | 115 - 130 |

| -O-C H₂-CH₃ | 63 - 65 |

| Ar-C H₂-CO- | 40 - 45 |

| -O-CH₂-C H₃ | 14 - 16 |

Two-dimensional (2D) NMR experiments are crucial for confirming the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a key correlation between the methyl and methylene protons of the ethoxy group, confirming this fragment. It would also reveal the coupling network among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal from the ¹³C NMR spectrum, for example, connecting the methylene protons of the ethoxy group to the methylene carbon signal around 64 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) couplings between protons and carbons. HMBC is vital for connecting the different fragments of the molecule. Key expected correlations would include the methylene bridge protons showing correlations to the ketonic carbonyl carbon, the carboxylic acid carbon, and several aromatic carbons. The protons of the ethoxy group would show correlations to the aromatic carbon to which the group is attached.

Dynamic NMR (DNMR) studies are employed to investigate time-dependent processes such as conformational changes or restricted rotation within a molecule. For this compound, DNMR could be used to study the rotational barrier around the single bond connecting the phenyl ring to the propanoyl side chain. At ambient temperatures, free rotation is generally expected. However, by lowering the temperature, it might be possible to slow this rotation enough to observe distinct signals for different conformers, allowing for the calculation of the energy barrier to rotation. Similar studies could also probe the rotation within the ethoxy group.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending). The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid, ketone, ether, and aromatic functionalities.

Predicted IR Absorption Data for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic/Aliphatic C-H | Stretch | 2850 - 3100 | Medium-Strong |

| Ketone C=O | Stretch | 1710 - 1730 | Strong |

| Carboxylic Acid C=O | Stretch | 1700 - 1720 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium, Multiple Bands |

| Aromatic C-O | Stretch | 1200 - 1250 | Strong |

| Aliphatic C-O | Stretch | 1050 - 1150 | Strong |

The broad O-H stretch from the carboxylic acid is a highly characteristic feature. The carbonyl region would likely show two strong, possibly overlapping, absorption bands for the ketone and carboxylic acid C=O groups. The presence of strong C-O stretching bands and the distinct aromatic C=C bands would further confirm the proposed structure.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light. These techniques provide information about the chromophores present and the electronic structure of the compound.

UV-Vis spectroscopy is a fundamental technique for studying compounds containing chromophores, such as the aromatic ring and carbonyl groups present in this compound. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the electronic structure of the molecule.

For this compound, the primary chromophore is the substituted benzene ring. The presence of the ethoxy, keto, and carboxylic acid groups as substituents on the phenylpropanoic acid backbone would be expected to influence the position and intensity of the absorption bands. Typically, aromatic systems exhibit two main types of absorption bands:

π → π* Transitions: These are high-energy transitions that are characteristic of the aromatic system and are usually observed at shorter wavelengths (below 280 nm). For instance, 3-Phenylpropanoic acid, a related compound, shows UV-Vis absorption bands in this region. nist.gov

n → π* Transitions: These lower-energy transitions involve the non-bonding electrons of the oxygen atoms in the carbonyl and ether groups. They typically appear as weaker bands at longer wavelengths.

The solvent used for analysis can also influence the λmax values due to interactions with the solute molecule. A systematic study in solvents of varying polarities could provide insights into the nature of the electronic transitions. As a general reference, many phenolic compounds exhibit a primary absorption band around 280 nm. researchgate.net

Table 2: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Solvent |

| π → π | ~270-280 | Ethanol (B145695) |

| n → π | ~300-320 | Ethanol |

Note: This table is predictive and based on the analysis of similar aromatic and carbonyl-containing compounds.

Fluorescence spectroscopy is a highly sensitive technique that provides information about the photophysical properties of a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax to the lowest vibrational level of the first excited singlet state and then emit a photon to return to the ground state. The emitted light is of a longer wavelength (lower energy) than the excitation light, and this difference is known as the Stokes shift.

The fluorescence properties of this compound would be largely determined by the nature of its aromatic ring and the attached functional groups. The ethoxy group, being an electron-donating group, can influence the fluorescence quantum yield and lifetime. Studies on other alkoxy-substituted aromatic compounds have shown that such substitutions can lead to a red shift in the emission maximum. nih.gov

The presence of the keto and carboxylic acid groups may also affect the fluorescence through various non-radiative decay pathways, potentially leading to quenching of the fluorescence. The rigidity of the molecular structure and the surrounding solvent environment are also critical factors influencing the fluorescence intensity. A detailed study would involve measuring the excitation and emission spectra, determining the fluorescence quantum yield, and measuring the fluorescence lifetime to fully characterize the photophysical properties of the compound. The general fluorescence behavior of aromatic compounds is well-documented and provides a basis for predicting the properties of this specific molecule. researchgate.netnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z of ions with very high accuracy (typically to within a few parts per million). This precision allows for the unambiguous determination of the elemental formula of a compound, as the exact mass of a molecule is unique to its atomic composition.

For this compound, with a molecular formula of C₁₁H₁₂O₄, the theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da).

Calculation of Exact Mass:

(11 × 12.000000) + (12 × 1.007825) + (4 × 15.994915) = 208.07356 Da

An HRMS analysis of this compound would be expected to yield a molecular ion peak at an m/z value very close to this theoretical mass. This data is crucial for confirming the elemental composition and is a standard requirement for the characterization of new chemical entities. The application of HRMS for the analysis of keto acids has been demonstrated in various studies. nih.gov

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the resulting fragment ions are mass-analyzed. This process provides detailed structural information by revealing the fragmentation pathways of the parent ion. Collision-induced dissociation (CID) is a common method used to induce fragmentation. youtube.comunt.eduyoutube.com

For this compound, an MS/MS analysis would likely involve the selection of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The fragmentation of this precursor ion would be expected to occur at the weakest bonds and lead to the formation of stable neutral molecules and fragment ions. Potential fragmentation pathways for the positive ion could include:

Loss of water (H₂O): From the carboxylic acid group.

Loss of carbon dioxide (CO₂): Decarboxylation of the carboxylic acid.

Loss of ethylene (B1197577) (C₂H₄): From the ethoxy group via a McLafferty-type rearrangement.

Cleavage of the ether bond: Leading to fragments corresponding to the ethoxy and the phenylpropanoic acid moieties.

α-cleavage: Cleavage of the bond adjacent to the carbonyl group. openstax.org

The fragmentation of β-aryl ethers has also been studied, providing insights into the expected cleavage patterns around the ether linkage. core.ac.uk By analyzing the m/z values of the resulting fragment ions, a detailed picture of the molecule's connectivity can be constructed, thus confirming its proposed structure.

Chromatographic Techniques for Separation and Purity

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the precise determination of its purity. These techniques are foundational in both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. A typical HPLC method for a propanoic acid derivative would involve a reversed-phase approach, utilizing a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Isocratic or gradient elution can be employed to achieve optimal separation of the target compound from any impurities or starting materials.

Detection is commonly performed using a UV-Vis detector set at a wavelength where the aromatic ring of the molecule exhibits strong absorbance. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified reference standard of this compound. The peak area of the analyte in the sample is then compared to this curve to determine its concentration and, consequently, the purity of the sample. Method validation according to ICH guidelines would be necessary to ensure the linearity, accuracy, precision, and robustness of the analytical procedure.

Table 1: Illustrative HPLC Parameters for Analysis of an Aromatic Carboxylic Acid

| Parameter | Typical Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Chiral HPLC for Enantiomeric Excess Determination

Due to the presence of a chiral center at the C2 position, this compound can exist as a racemic mixture of two enantiomers. Chiral HPLC is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. This is particularly crucial in pharmaceutical research, where enantiomers can exhibit different pharmacological activities.

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for their broad applicability. The choice of mobile phase, typically a mixture of alkanes (like n-hexane) and an alcohol (such as isopropanol (B130326) or ethanol), is critical for achieving baseline resolution of the enantiomers. The determination of enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 2: General Chiral HPLC Method Development Parameters

| Parameter | Variable |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | n-Hexane/Alcohol (e.g., Isopropanol) in various ratios |

| Detection | UV (at a suitable wavelength) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, being a carboxylic acid, has low volatility and is prone to thermal degradation. Therefore, direct analysis by GC is challenging. To overcome this, a derivatization step is necessary to convert the non-volatile acid into a more volatile and thermally stable derivative.

Common derivatization strategies for carboxylic acids include esterification (e.g., with methanol to form the methyl ester) or silylation (e.g., with BSTFA to form a trimethylsilyl (B98337) ester). Following derivatization, the sample can be injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. The use of MS provides structural information, aiding in the identification of the derivative and any impurities.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about its packing in the crystal lattice.

To perform X-ray crystallography, a single crystal of high quality is required. This is typically grown by slow evaporation of a solvent from a saturated solution of the purified compound. The crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For a chiral compound like this compound, X-ray crystallography of a single enantiomer can determine its absolute configuration.

Although no specific crystallographic data for this compound is publicly available, a hypothetical analysis would yield precise atomic coordinates, bond lengths, and angles, confirming the molecular structure and providing insight into intermolecular interactions such as hydrogen bonding.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Isopropanol |

| n-Hexane |

Theoretical and Computational Investigations of 3 3 Ethoxyphenyl 2 Oxopropanoic Acid

Quantum Chemical Calculations

Detailed quantum chemical calculations are essential for understanding the fundamental electronic properties and geometry of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometry

No specific studies employing Density Functional Theory (DFT) to determine the electronic structure and optimized geometry of 3-(3-Ethoxyphenyl)-2-oxopropanoic acid have been found. Such a study would typically involve selecting a suitable functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations, yielding the molecule's minimum energy conformation. The results would provide key data on bond lengths, bond angles, and dihedral angles.

Ab Initio Methods for Accurate Electronic Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used for highly accurate calculations of electronic properties. No research applying methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) to this compound is currently available. These studies would yield precise values for properties such as electron affinity, ionization potential, and dipole moment.

Conformation-Dependent Energy Calculations

The rotational freedom around single bonds in this compound suggests the existence of multiple conformers. A conformational analysis, typically performed by systematically rotating key dihedral angles and calculating the potential energy at each step, has not been published for this molecule. This analysis would identify the most stable conformers and the energy barriers between them.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are powerful tools for investigating the behavior of molecules in a solvent over time. There are no available MD simulation studies for this compound. Such research would provide insights into its solvation, diffusion, and interactions with solvent molecules (e.g., water), which is crucial for understanding its behavior in a biological or chemical system.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. No FMO analysis for this compound has been reported. This analysis would calculate the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and other reactivity descriptors like chemical hardness, softness, and electronegativity, which are vital for predicting chemical behavior.

Table 5.1: Hypothetical Frontier Molecular Orbital Parameters

| Parameter | Value |

|---|---|

| EHOMO (eV) | Data not available |

| ELUMO (eV) | Data not available |

| Energy Gap (ΔE) (eV) | Data not available |

| Ionization Potential (I) (eV) | Data not available |

| Electron Affinity (A) (eV) | Data not available |

| Global Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Potential (μ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

This table is for illustrative purposes only, as no specific data has been found in published literature.

Prediction of Spectroscopic Properties and Validation Against Experimental Data

Computational methods can predict spectroscopic data (e.g., IR, Raman, UV-Vis, NMR), which can then be compared with experimental results for validation. No such computational predictions or validations for this compound are available in the literature. These calculations would help in assigning experimental spectral peaks to specific molecular vibrations or electronic transitions.

Table 5.2: Hypothetical Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) | Assignment |

|---|---|---|---|

| C=O (keto) stretch | Data not available | Data not available | Data not available |

| C=O (acid) stretch | Data not available | Data not available | Data not available |

| O-H (acid) stretch | Data not available | Data not available | Data not available |

| C-O-C (ether) stretch | Data not available | Data not available | Data not available |

| Aromatic C=C stretch | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no specific data has been found in published literature.

Investigation of Non-Linear Optical (NLO) Properties

A detailed analysis of the NLO properties of this compound, including data tables of polarizability and hyperpolarizability, requires specific computational studies that have not been published.

Reaction Mechanism Elucidation through Computational Transition State Analysis

An elucidation of the reaction mechanisms involving this compound through computational transition state analysis is not available in the existing scientific literature.

Biochemical and Biological Research Relevance of 3 3 Ethoxyphenyl 2 Oxopropanoic Acid

Role as a Precursor or Intermediate in Biochemical Synthesis Pathways

Direct evidence detailing the role of 3-(3-Ethoxyphenyl)-2-oxopropanoic acid as a precursor or intermediate in the in vitro synthesis of amino acids or other biomolecules is not available in the current body of scientific literature.

Conceptually, α-keto acids are central to biochemical pathways, most notably as direct precursors to amino acids through transamination reactions. The parent compound, phenylpyruvic acid, is the α-keto acid analog of the amino acid phenylalanine and is a key intermediate in its metabolism. nih.govwikipedia.org In model systems, the reductive amination of phenylpyruvic acid yields phenylalanine. georganics.sk By analogy, this compound could theoretically serve as a synthetic precursor to a novel, non-proteinogenic amino acid, 3-(3-ethoxyphenyl)alanine, in specifically designed in vitro or microbial synthesis systems. However, no studies have been published demonstrating this specific conversion or its use in any biochemical synthesis pathway.

In Vitro Enzymatic Transformations and Metabolic Fates in Cell-Free or Microbial Systems

There are no published studies that specifically investigate the in vitro enzymatic transformations or metabolic fate of this compound in cell-free or microbial systems.

Research on related compounds offers a framework for potential transformations. Enzymes that act on phenylpyruvic acid could potentially recognize the ethoxy-substituted analog. For instance, pyruvate (B1213749) oxidase is an enzyme that catalyzes the conversion of pyruvate to acetyl-phosphate and hydrogen peroxide. raybiotech.comsigmaaldrich.com Whether this or other oxidases could transform this compound is undetermined. Similarly, microbial biotransformation studies have shown that bacteria can metabolize complex aromatic compounds. For example, Burkholderia xenovorans LB400 can transform hydroxylated derivatives of chlorinated biphenyls, and Aspergillus niger has been used to transform ethyl p-methoxycinnamate. nih.govresearchgate.net This suggests that microbial systems possess the enzymatic machinery to modify substituted phenyl derivatives, but the specific fate of this compound in such systems has not been documented.

Molecular Interactions with Biological Macromolecules at a Mechanistic Level

Specific mechanistic studies on the molecular interactions between this compound and biological macromolecules like enzyme active sites or receptor binding domains have not been reported.

The parent molecule, phenylpyruvic acid, and its derivatives have been investigated as potential enzyme inhibitors. georganics.sk For example, derivatives of phenylpyruvic acid have been studied as potential inhibitors of macrophage migration inhibitory factor (MIF), which possesses phenylpyruvate tautomerase activity. georganics.sk It is plausible that this compound could be designed or screened for interactions with specific enzyme active sites, where the 3-ethoxy-phenyl group would influence binding affinity and specificity through hydrophobic and electronic interactions. However, without experimental data, such as co-crystallization studies or binding assays, any potential interactions remain speculative.

Structure-Activity Relationship (SAR) Studies focused on Molecular Recognition and Binding

There are no structure-activity relationship (SAR) studies available that focus specifically on this compound. SAR studies require the synthesis and biological evaluation of a series of related analogs to determine how specific structural modifications affect molecular recognition and binding. While SAR studies have been conducted on various classes of compounds containing ethoxyphenyl or related moieties for different biological targets, this specific α-keto acid has not been the subject of such an investigation. mdpi.comresearchgate.net

Role in Biotransformation Processes in Controlled Microbial Environments

No research has been published detailing the role or fate of this compound in biotransformation processes within controlled microbial environments.

Biotransformation uses microorganisms to perform chemical reactions on organic compounds. While microbes are known to transform a wide array of aromatic and substituted phenyl compounds, the specific conversion of this compound has not been studied. nih.govresearchgate.net Research in this area would involve incubating the compound with selected microbial strains (e.g., bacteria or fungi) and analyzing the culture for the formation of metabolic products, which could include reduction of the keto group, hydroxylation of the phenyl ring, or cleavage of the ether bond. Currently, no such metabolites have been identified.

Note on Data Tables: The explicit instruction to include data tables could not be fulfilled as no specific experimental data for this compound corresponding to the outlined topics were found in the reviewed scientific literature.

Applications of 3 3 Ethoxyphenyl 2 Oxopropanoic Acid in Synthetic and Materials Science

Utility as a Versatile Synthetic Building Block in Organic Synthesis

While no specific synthetic applications for 3-(3-Ethoxyphenyl)-2-oxopropanoic acid have been documented, α-keto acids are a well-established class of versatile building blocks in organic synthesis. Their bifunctional nature, possessing both a carboxylic acid and a ketone, allows for a variety of chemical transformations.

Decarboxylation: The α-keto group can facilitate decarboxylation reactions, leading to the formation of aldehydes or, after subsequent reactions, other functional groups.

Reductive Amination: The ketone functionality can undergo reductive amination to produce α-amino acids, which are fundamental components of peptides and proteins.

Heterocycle Synthesis: α-keto acids are valuable precursors for the synthesis of various heterocyclic compounds, such as quinoxalines and hydantoins, through condensation reactions with appropriate binucleophiles.

The presence of the 3-ethoxyphenyl group in this compound could offer specific steric and electronic properties to the resulting molecules, potentially influencing their biological activity or material characteristics. However, without specific studies, this remains a theoretical projection.

Development of Novel Chemical Reagents and Catalysts (e.g., chiral catalysts)

The development of novel chemical reagents and catalysts from this compound has not been reported. In principle, the carboxylic acid functionality could be used to anchor the molecule to a solid support or to coordinate with a metal center, forming a catalyst. If the α-keto group were to be stereoselectively reduced to a chiral alcohol, the resulting α-hydroxy acid could serve as a chiral ligand for asymmetric catalysis. Chiral α-hydroxy acids are known to be effective ligands in a range of metal-catalyzed asymmetric reactions, including reductions and carbon-carbon bond-forming reactions. The ethoxyphenyl moiety could play a role in tuning the catalyst's solubility and electronic properties.

Integration into Polymer Chemistry for Functional Materials (e.g., as a monomer or cross-linking agent)

There is no available information on the integration of this compound into polymer chemistry. As a hypothetical monomer, the carboxylic acid group could be utilized in step-growth polymerization to form polyesters or polyamides. The reactivity of the α-keto group could also be exploited for post-polymerization modification or as a site for cross-linking, which could enhance the thermal and mechanical properties of the resulting polymer. The ethoxyphenyl group might impart specific properties such as increased hydrophobicity or altered refractive index to the polymer.

Role in the Synthesis of Dendrimers and Supramolecular Structures

The use of this compound in the synthesis of dendrimers and supramolecular structures has not been described in the literature. Dendrimers are highly branched, well-defined macromolecules, and their synthesis often relies on building blocks with multiple reactive sites. The carboxylic acid of this compound could potentially be used as a surface group on a dendrimer, or the molecule could be modified to act as a branching unit. In supramolecular chemistry, the ethoxyphenyl group could participate in aromatic stacking interactions, while the carboxylic acid could form hydrogen bonds, contributing to the self-assembly of larger, ordered structures.

Use in Analytical Chemistry as a Reference Standard or Derivatization Agent

There are no documented instances of this compound being used as a reference standard or a derivatization agent in analytical chemistry. A reference standard is a highly purified compound used for the calibration of analytical instruments and for the validation of analytical methods. For this compound to be used as such, it would need to be synthesized in high purity and thoroughly characterized. As a derivatization agent, its reactive ketone or carboxylic acid group could be used to tag other molecules, for example, to improve their detectability in chromatographic or spectroscopic methods.

Contribution to the Formation of Model Humic Substances (e.g., through oxidative coupling with other phenols)

No studies have investigated the role of this compound in the formation of model humic substances. Humic substances are complex organic molecules formed from the decomposition of plant and animal matter. The oxidative coupling of phenols is a key process in their formation. The phenolic nature of the ethoxyphenyl group (after potential hydrolysis of the ether) could allow this compound to participate in such oxidative coupling reactions with other phenolic compounds, contributing to the formation of complex, humic-like macromolecules. Research in this area often utilizes related phenolic compounds to understand the mechanisms of humification.

Future Research Directions and Unexplored Avenues for 3 3 Ethoxyphenyl 2 Oxopropanoic Acid

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure α-keto acids is of significant interest due to their utility as chiral building blocks in the pharmaceutical and fine chemical industries. While general methods for the synthesis of α-keto acids exist, dedicated research into novel asymmetric syntheses of 3-(3-Ethoxyphenyl)-2-oxopropanoic acid is a critical starting point for exploring its properties. mdpi.com

Future research should focus on developing catalytic asymmetric methods that offer high enantioselectivity, yield, and atom economy. One promising, yet unexplored, avenue is the asymmetric hydrovinylation of 3-ethoxystyrene. This reaction, followed by an oxidative cleavage of the resulting alkene, could provide the target molecule in a highly enantioenriched form. nih.gov This multi-step approach would be a significant advancement over classical resolution methods.

Another area ripe for investigation is the use of chiral auxiliaries in the synthesis of this compound. While effective, this method often requires additional steps for the attachment and removal of the auxiliary. The development of more efficient and recyclable auxiliaries would be a valuable contribution. Furthermore, enzymatic and chemo-enzymatic approaches, which often provide excellent stereocontrol under mild conditions, remain completely unexplored for this specific compound and represent a significant opportunity for green and sustainable synthesis.

| Proposed Asymmetric Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Asymmetric Hydrovinylation of 3-Ethoxystyrene | High enantioselectivity, use of feedstock chemicals. nih.gov | Development of a suitable catalyst system, optimization of reaction conditions. |

| Chiral Auxiliary-Mediated Synthesis | Established methodology, predictable stereochemical outcomes. | Stoichiometric use of expensive auxiliaries, additional protection/deprotection steps. |

| Biocatalytic Routes (e.g., using oxidases) | High enantioselectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering, substrate specificity and inhibition studies. |

Exploration of Underutilized Reactivity and Transformation Pathways

The reactivity of α-keto acids is rich and varied, yet the specific transformation pathways of this compound have not been systematically investigated. mdpi.comacs.org The presence of the ketone, carboxylic acid, and the ethoxy-substituted phenyl ring offers multiple sites for chemical modification, suggesting that this compound could serve as a versatile synthetic intermediate.

A significant unexplored area is its use as an acylating agent. researchgate.net Decarboxylative cross-coupling reactions, for instance, could generate novel ketones or esters, expanding its synthetic utility. researchgate.net The development of catalytic systems to promote these transformations efficiently would be a key research focus.

Furthermore, the potential for this compound to participate in multicomponent reactions is an exciting and completely unexplored avenue. Its ability to act as a building block in the synthesis of complex heterocyclic structures, which are prevalent in medicinal chemistry, warrants thorough investigation. The unique electronic properties conferred by the 3-ethoxy group could lead to novel reactivity and the formation of previously inaccessible molecular scaffolds.

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To fully understand and optimize the synthesis and subsequent transformations of this compound, the application of advanced in situ spectroscopic techniques is essential. mpg.de Real-time monitoring of reactions can provide invaluable data on kinetics, reaction intermediates, and the influence of various parameters, leading to more efficient and robust processes. mpg.de

Future research should employ techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy to study reactions involving this compound. iastate.eduacs.orgyoutube.com For example, monitoring the asymmetric hydrovinylation of 3-ethoxystyrene by in situ NMR could allow for the rapid determination of enantiomeric excess and conversion, facilitating high-throughput screening of catalysts and reaction conditions. rptu.de

In situ FTIR could be particularly useful for studying the kinetics of reactions involving the carboxylic acid or ketone moieties, as the vibrational frequencies of these groups are sensitive to their chemical environment. youtube.comnih.gov This would provide a deeper mechanistic understanding and enable the precise control of reaction outcomes.

| In Situ Technique | Potential Application for this compound | Information Gained |

| NMR Spectroscopy | Monitoring asymmetric synthesis, studying reaction mechanisms. iastate.edurptu.denih.gov | Reaction kinetics, identification of intermediates, determination of enantiomeric excess. |

| FTIR Spectroscopy | Following transformations of the keto and acid groups, process optimization. acs.orgyoutube.comnih.gov | Real-time concentration profiles of reactants and products, endpoint determination. |

| Raman Spectroscopy | Investigating solid-state reactions or reactions in heterogeneous systems. | Changes in crystalline form, catalyst-substrate interactions. |

Expanding Computational Modeling to Predict Novel Reactivity and Interactions

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating discovery. grnjournal.us For this compound, a compound with limited experimental data, computational modeling is a particularly valuable and as-yet-unexplored avenue of research.

Future work should focus on using quantum chemical methods, such as Density Functional Theory (DFT), to investigate the electronic structure, stability of potential intermediates, and transition states for various proposed reactions. researchgate.netchemrxiv.org This could help in predicting the feasibility of novel synthetic routes and understanding the origins of stereoselectivity in asymmetric transformations.

Molecular dynamics simulations could be employed to study the interactions of this compound with potential biological targets or in the context of materials science applications. researchgate.net For instance, docking studies could predict its binding affinity to various enzymes, suggesting potential biochemical roles or therapeutic applications. These computational approaches can provide crucial insights that can prioritize and streamline future experimental work. ijnc.ir

Investigation of Emerging Biochemical Roles in Non-Human Model Systems (e.g., plant or microbial pathways)

The metabolic fate and biological activity of this compound in non-human model systems are entirely unknown. Given that structurally related phenylpropanoic acids are involved in microbial metabolism and can exhibit antimicrobial properties, this is a promising area for future investigation. researchgate.netmdpi.commdpi.com

Research should be directed towards screening this compound for its effects on the growth and metabolism of various microorganisms, including bacteria and fungi. nih.govresearchgate.net It is conceivable that the compound could act as a substrate for microbial enzymes, leading to novel biodegradable pathways, or it could inhibit microbial growth, suggesting potential applications as an antimicrobial agent. mdpi.com

Furthermore, its role in plant biochemistry is another unexplored frontier. Phenylpropanoids are a major class of plant secondary metabolites with diverse functions. Investigating whether this compound can be metabolized by plants or influence plant growth and development could reveal novel biochemical pathways and potential applications in agriculture.

Integration into Complex Chemical Systems for Advanced Material Applications

The unique chemical structure of this compound makes it an intriguing candidate for incorporation into advanced materials. The presence of multiple functional groups allows for its use as a monomer or a functionalizing agent in polymer synthesis.